

A Technical Guide to the Spectroscopic Analysis of 5-Propylisoxazole-3-carboxylic Acid

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Compound of Interest

Compound Name: 5-Propylisoxazole-3-carboxylic acid

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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **5-Propylisoxazole-3-carboxylic acid**, a key heterocyclic compound with applications in medicinal chemistry and drug development.^{[1][2]} This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical protocols for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Significance of 5-Propylisoxazole-3-carboxylic Acid

Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.^{[1][3]} The specific substitution pattern of **5-Propylisoxazole-3-carboxylic acid**, featuring a propyl group and a carboxylic acid moiety on the isoxazole ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and understand its chemical behavior, which are critical steps in the drug discovery pipeline.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of **5-Propylisoxazole-3-carboxylic acid** is essential for the interpretation of its spectroscopic data. The numbering of the atoms, as

illustrated in the diagram below, will be used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and atom numbering of **5-Propylisoxazole-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **5-Propylisoxazole-3-carboxylic acid**, both ^1H and ^{13}C NMR provide diagnostic signals that confirm the presence and connectivity of the propyl group, the isoxazole ring, and the carboxylic acid.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **5-Propylisoxazole-3-carboxylic acid** is expected to show distinct signals for the propyl chain protons, the isoxazole ring proton, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electronic environment of each proton.

Expected ^1H NMR Data:

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-11 (CH_3)	0.9 - 1.1	Triplet (t)	7-8
H-10 (CH_2)	1.6 - 1.8	Sextet (sxt)	7-8
H-9 (CH_2)	2.7 - 2.9	Triplet (t)	7-8
H-4 (CH)	6.5 - 6.7	Singlet (s)	-
COOH	10 - 13	Broad Singlet (br s)	-

The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield region (δ 10-13 ppm), although this signal can be concentration-dependent and may exchange with deuterium in solvents like D_2O .^{[4][5]}

^{13}C NMR Spectroscopy

In the ^{13}C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically resonating in the downfield region.[6] The carbons of the isoxazole ring and the propyl chain will have characteristic chemical shifts.

Expected ^{13}C NMR Data:

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C-11 (CH_3)	13 - 15
C-10 (CH_2)	20 - 25
C-9 (CH_2)	28 - 32
C-4 (CH)	100 - 105
C-3 (C)	155 - 160
C-5 (C)	170 - 175
C-6 (COOH)	160 - 165

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR data.

- Instrumentation: NMR spectra are typically recorded on spectrometers operating at frequencies of 400 MHz or higher for ^1H and 100 MHz or higher for ^{13}C .[7]
- Sample Preparation: Dissolve 5-10 mg of **5-Propylisoxazole-3-carboxylic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3). Tetramethylsilane (TMS) is commonly used as an internal standard.[8]
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.



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Caption: A typical experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For **5-Propylisoxazole-3-carboxylic acid**, key absorptions are expected for the O-H and C=O bonds of the carboxylic acid, as well as vibrations associated with the isoxazole ring.

Expected IR Absorption Bands:

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad, Strong
C-H (Alkyl)	2850 - 3000	Medium
C=O (Carboxylic Acid)	1700 - 1725	Strong
C=N (Isoxazole)	1600 - 1650	Medium
C=C (Isoxazole)	1450 - 1550	Medium
N-O (Isoxazole)	1300 - 1400	Medium

The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding.[5][9]

The stretching vibrations of the isoxazole ring are also characteristic.[1][10]

Experimental Protocol for IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is commonly used.
- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
- Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

For **5-Propylisoxazole-3-carboxylic acid** (Molecular Formula: $C_7H_9NO_3$, Molecular Weight: 155.15 g/mol), the mass spectrum is expected to show a molecular ion peak ($[M]^+$) or a protonated molecular ion peak ($[M+H]^+$) depending on the ionization technique used.

Expected Fragmentation Pattern:

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) and the carboxyl group (-COOH, 45 amu).[4][11] Alpha-cleavage next to the carbonyl group is also a common fragmentation route.[12][13]

Expected Key Fragments:

m/z	Fragment
155	[M] ⁺
138	[M-OH] ⁺
110	[M-COOH] ⁺

Experimental Protocol for Mass Spectrometry

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.
- Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of **5-Propylisoxazole-3-carboxylic acid** using NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds. Adherence to rigorous experimental procedures and a thorough understanding of spectroscopic principles are essential for ensuring the quality and integrity of the data, which ultimately underpins the advancement of drug discovery and development programs.

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